2-(2-Nitrophenyl)-2-oxoacetaldehyde
Description
2-(2-Nitrophenyl)-2-oxoacetaldehyde is an aromatic compound featuring a nitro group at the ortho position of the phenyl ring and a reactive oxoacetaldehyde moiety.
Properties
Molecular Formula |
C8H5NO4 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H5NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-5H |
InChI Key |
FDEPHUOOWLFGMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-2-oxoacetaldehyde typically involves the nitration of phenylacetic acid, followed by oxidation and subsequent functional group transformations. One common method involves the nitration of phenylacetic acid to yield 2-nitrophenylacetic acid, which is then oxidized to form the desired oxoacetaldehyde derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar nitration and oxidation steps, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine, leading to further functionalization.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-Nitrophenyl)acetic acid.
Reduction: 2-(2-Aminophenyl)-2-oxoacetaldehyde.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
2-(2-Nitrophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-2-oxoacetaldehyde involves its reactivity with various biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-(4-Nitrophenyl)-2-oxoacetic acid (2p): This compound replaces the ortho-nitro group with a para-nitro substituent and substitutes the aldehyde with a carboxylic acid. Its IR spectrum shows characteristic peaks at 1671 cm⁻¹ (C=O) and 1247 cm⁻¹ (NO₂), typical of nitroaromatic acids .
- 2-(4-Bromophenyl)-2-oxoacetaldehyde: Substituting nitro with bromine alters electronic effects. This compound has a molecular formula C₈H₅BrO₂ and is available at 95% purity .
Functional Group Variations
- VM-3 (2-(N-(2,5-dimethylphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate) : This structurally complex analog incorporates a biphenyl system and a nitrate ester. It exhibits a melting point of 135–137°C and elemental analysis matching C₂₄H₂₂N₂O₅ (68.81% C, 5.12% H). Its biological activity as a drug candidate highlights how additional functional groups (e.g., carboxamido, nitrate) can enhance pharmacological properties compared to simpler aldehydes .
- Methyl 2-(2-nitrophenyl)acetate : As an ester derivative, this compound (CAS 18710-86-6) demonstrates reduced polarity compared to aldehydes or acids, influencing its solubility and reactivity in organic solvents. Similarity scores (0.90) suggest close structural relationships with other nitrophenylacetic acid derivatives .
Data Table: Key Properties of Compared Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
